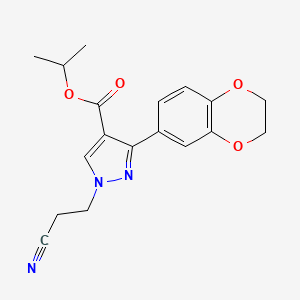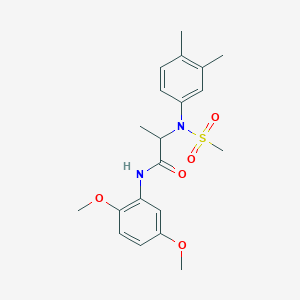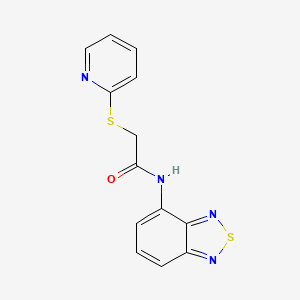![molecular formula C25H25N3O4 B4172376 N-[4-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide](/img/structure/B4172376.png)
N-[4-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide
説明
N-[4-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide, also known as BAY 43-9006, is a small molecule inhibitor that has been found to be effective against several types of cancer. This compound was first synthesized in 1999 by scientists at Bayer AG and has since been extensively studied for its potential use in cancer treatment.
作用機序
N-[4-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide 43-9006 works by inhibiting the activity of several kinases, including RAF kinase and VEGFR kinase. RAF kinase is a key component of the MAPK/ERK signaling pathway, which is involved in the growth and proliferation of cancer cells. VEGFR kinase is involved in the formation of new blood vessels, which are necessary for the growth and spread of cancer cells. By inhibiting these kinases, this compound 43-9006 is able to slow or stop the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound 43-9006 has several biochemical and physiological effects. In addition to inhibiting the activity of RAF kinase and VEGFR kinase, it has also been found to inhibit the activity of several other kinases, including PDGFR kinase and c-KIT kinase. This inhibition leads to a decrease in the production of several growth factors, including VEGF and PDGF, which are involved in the growth and spread of cancer cells. This compound 43-9006 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
N-[4-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide 43-9006 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of kinases in cancer growth and proliferation. However, one limitation is that it is not specific to any one kinase, and inhibits the activity of several different kinases. This can make it difficult to determine the specific role of each kinase in cancer growth and proliferation.
将来の方向性
There are several future directions for research on N-[4-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide 43-9006. One direction is to study its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to study its potential use in treating other types of cancer, such as lung cancer or breast cancer. Additionally, further research is needed to determine the optimal dosage and administration of this compound 43-9006 for cancer treatment.
科学的研究の応用
N-[4-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been found to be effective against several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. The compound works by inhibiting the activity of several kinases, including RAF kinase and VEGFR kinase, which are involved in the growth and proliferation of cancer cells.
特性
IUPAC Name |
2-methyl-N-[4-[[[2-(4-phenylphenoxy)acetyl]amino]carbamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-17(2)24(30)26-21-12-8-20(9-13-21)25(31)28-27-23(29)16-32-22-14-10-19(11-15-22)18-6-4-3-5-7-18/h3-15,17H,16H2,1-2H3,(H,26,30)(H,27,29)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBFLCOEWBSJBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]acetamide](/img/structure/B4172293.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide](/img/structure/B4172294.png)
![4-[4-(1-adamantylcarbonyl)-1-piperazinyl]-3-fluorobenzonitrile](/img/structure/B4172303.png)
![N-(3'-acetyl-1-benzyl-5-methoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4172306.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide](/img/structure/B4172307.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4172319.png)
![3-fluoro-4-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonyl)benzonitrile](/img/structure/B4172325.png)
![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4172329.png)

![2,4-dichloro-N-[6,6-dimethyl-2,4-dioxo-1-(3-pyridinylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B4172345.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4172352.png)
![ethyl 3-({[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4172361.png)


